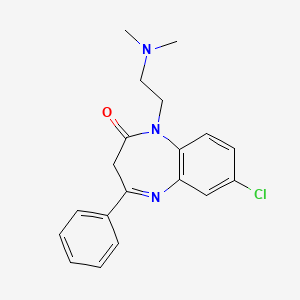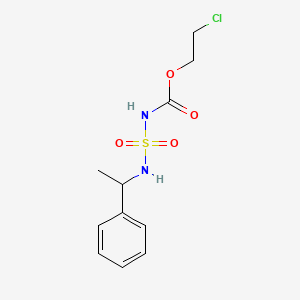
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with (((1-phenylethyl)amino)sulfonyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Aplicaciones Científicas De Investigación
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets in cells. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfonyl group enhances the compound’s reactivity and stability, allowing it to effectively interact with its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl phenyl sulfone: Similar in structure but lacks the carbamate group.
2-Chloroethyl sulfonyl benzene: Similar in structure but lacks the amino group.
2-Chloroethylphenylsulfone: Similar in structure but lacks the carbamate and amino groups.
Uniqueness
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate is unique due to the presence of both the carbamate and sulfonyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
116943-54-5 |
|---|---|
Fórmula molecular |
C11H15ClN2O4S |
Peso molecular |
306.77 g/mol |
Nombre IUPAC |
2-chloroethyl N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-9(10-5-3-2-4-6-10)13-19(16,17)14-11(15)18-8-7-12/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
Clave InChI |
KGLTWBYGXAFDMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



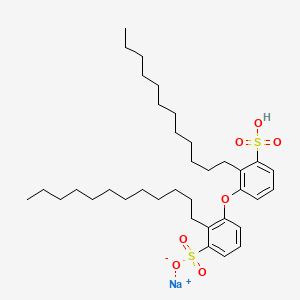

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
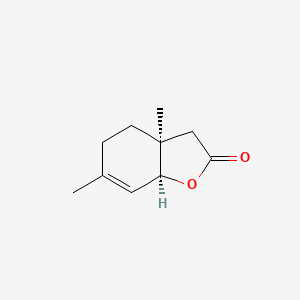
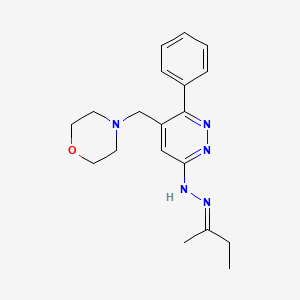
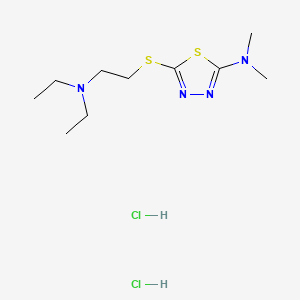
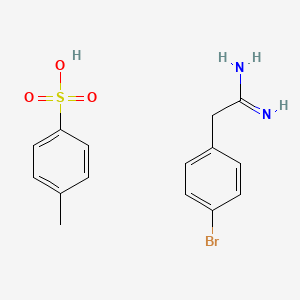


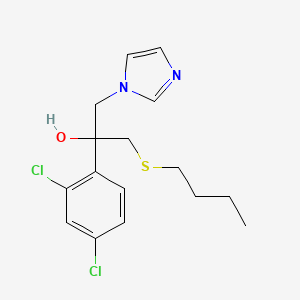

![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
